molecular formula C8H4NNaO3 B3201639 Sodium benzo[D]oxazole-2-carboxylate CAS No. 1019770-99-0

Sodium benzo[D]oxazole-2-carboxylate

Cat. No. B3201639
CAS RN: 1019770-99-0
M. Wt: 185.11
InChI Key: LWJDCIURIBAZJN-UHFFFAOYSA-M
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Description

Sodium benzo[D]oxazole-2-carboxylate is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .


Molecular Structure Analysis

Benzoxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . The presence of electron-withdrawing groups improved the antimicrobial activity of benzoxazole derivatives .

Mechanism of Action

Target of Action

Sodium benzo[D]oxazole-2-carboxylate, a derivative of benzoxazole, has been found to exhibit a wide spectrum of biological activities . The primary targets of this compound are various types of bacteria and fungi, including Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger . It also shows anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .

Mode of Action

It is known that benzoxazole derivatives interact with their targets, leading to changes that inhibit the growth of the targeted organisms or cells . For instance, they can interfere with the normal functioning of bacterial or fungal cells, leading to their death . In the case of cancer cells, these compounds may inhibit cell proliferation and induce apoptosis .

Biochemical Pathways

It is known that benzoxazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of pharmacological activities . These may include pathways related to bacterial and fungal growth, as well as pathways involved in cell proliferation and apoptosis in cancer cells .

Pharmacokinetics

The properties of benzoxazole derivatives in general suggest that they may have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of growth of targeted organisms or cells. In the case of bacteria and fungi, this leads to their death, thereby exhibiting antimicrobial activity . In the case of cancer cells, the compound inhibits cell proliferation and induces apoptosis, thereby exhibiting anticancer activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and other conditions can affect the compound’s action, efficacy, and stability .

Advantages and Limitations for Lab Experiments

One of the advantages of using sodium benzo[D]oxazole-2-carboxylate in lab experiments is its broad spectrum of activity against microorganisms. It has also been found to have low toxicity, making it a potentially safe option for use in humans. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for research on sodium benzo[D]oxazole-2-carboxylate. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits. Additionally, more research is needed to explore its potential use in the treatment of other diseases, such as cancer and microbial infections. Finally, there is a need for the development of new and improved synthesis methods for this compound to improve its solubility and ease of administration.

Scientific Research Applications

Sodium benzo[D]oxazole-2-carboxylate has been extensively studied for its potential use in the treatment of various diseases. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

Safety and Hazards

The safety data sheet for a related compound, Benzyl benzoate, indicates that it is harmful if swallowed and very toxic to aquatic life . It is advised to avoid release to the environment and to wash skin thoroughly after handling .

properties

IUPAC Name

sodium;1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3.Na/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJDCIURIBAZJN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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